1-(Piperidine-4-carbonyl)-4-propylpiperazine
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Overview
Description
Piperidin-4-yl(4-propylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules
Preparation Methods
The synthesis of piperidin-4-yl(4-propylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage through condensation reactions.
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Piperidin-4-yl(4-propylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperidine and piperazine rings.
Condensation: The methanone linkage can participate in condensation reactions with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled reaction environments. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Piperidin-4-yl(4-propylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidin-4-yl(4-propylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidin-4-yl(4-propylpiperazin-1-yl)methanone can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
- 1-(4-Bromobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C13H25N3O |
---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
piperidin-4-yl-(4-propylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H25N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-3-5-14-6-4-12/h12,14H,2-11H2,1H3 |
InChI Key |
RXRLUKJLBUCGEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2CCNCC2 |
Origin of Product |
United States |
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